molecular formula C10H7ClN2O B1415771 (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride CAS No. 1956426-91-7

(5E)-N-Hydroxyquinoline-5-carboximidoyl chloride

Cat. No. B1415771
CAS RN: 1956426-91-7
M. Wt: 206.63 g/mol
InChI Key: INDVVUFFRNNBSG-JLHYYAGUSA-N
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Description

(5E)-N-Hydroxyquinoline-5-carboximidoyl chloride (HCC) is a versatile chemical compound that has been used in various scientific research applications. HCC is synthesized by the reaction of 5-chloro-2-hydroxyquinoline with N-hydroxyphthalimide in aqueous medium. It is a white, crystalline solid with a melting point of 107-109°C. HCC is a reagent used in organic synthesis, and has a wide range of applications in biochemical, physiological, and pharmacological research.

Scientific Research Applications

Antifungal Applications

8-hydroxyquinoline derivatives, including (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride, have demonstrated notable antifungal properties. A study elucidated the mechanism of antifungal action of three 8-hydroxyquinoline derivatives (clioquinol, 8-hydroxy-5-quinolinesulfonic acid, and 8-hydroxy-7-iodo-5-quinolinesulfonic acid) against Candida spp. and dermatophytes. The compounds were found to damage the fungal cell wall and inhibit pseudohyphae formation by C. albicans. This suggests that modifications to the 8-hydroxyquinoline core, as seen in (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride, can potentially yield compounds with robust antifungal activities (Pippi et al., 2018).

Inhibition of 2-Oxoglutarate Oxygenases

The compound 5-carboxy-8-hydroxyquinoline, structurally related to (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride, was found to be a broad spectrum inhibitor of 2-oxoglutarate (2OG) oxygenases. This group of enzymes is relevant in human diseases, and their inhibition presents therapeutic opportunities. It was observed that 5-carboxy-8-hydroxyquinoline inhibited various 2OG dependent enzymes effectively, indicating its potential as a therapeutic agent. The study also revealed that this compound, unlike other common inhibitors, remained active in both cytosolic and nuclear 2OG oxygenases without requiring ester derivatization, suggesting a broad spectrum of biological activities (Hopkinson et al., 2013).

Interaction with Serum Proteins

A study on 5-amino-8-hydroxyquinoline, another derivative similar to (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride, revealed its promising anticancer properties due to its proteasome inhibitory activity. The interaction of this compound with serum proteins was extensively studied using both in vitro and in silico approaches. The research showed that 5-amino-8-hydroxyquinoline associated with bovine serum albumin, indicating a potential for good bioavailability and pharmacological activity in plasma, which could be similar for (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride (Ruankham et al., 2021).

Metal Chelation and Therapeutic Potential

8-Hydroxyquinolines, like (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride, are significant due to their metal chelation properties, which are leveraged in treating various diseases. They have been utilized as potential drug candidates for diseases like Alzheimer's, HIV, and neurodegenerative disorders. Their ability to chelate metals also suggests their potential in developing broad-spectrum drug molecules for several life-threatening diseases (Gupta et al., 2021).

properties

IUPAC Name

(5E)-N-hydroxyquinoline-5-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6,14H/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDVVUFFRNNBSG-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C=CC=NC2=C1)/C(=N\O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-N-Hydroxyquinoline-5-carboximidoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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